2-Chloro-6-(4-methoxyphenyl)pyrazine
Overview
Description
2-Chloro-6-(4-methoxyphenyl)pyrazine is a chemical compound with the following properties:
- Chemical Formula : C₁₁H₉ClN₂O
- Molecular Weight : 220.65 g/mol
- Structure : The compound consists of a pyrazine ring (a six-membered heterocyclic ring containing two nitrogen atoms) with a chlorine atom at position 2 and a methoxyphenyl group (4-methoxyphenyl) at position 6.
Synthesis Analysis
The synthetic methods for 2-Chloro-6-(4-methoxyphenyl)pyrazine are not extensively documented. However, it can be synthesized through various routes, including pyrazine ring functionalization or direct chlorination of the corresponding methoxyphenylpyrazine precursor. Further research is needed to explore efficient and scalable synthetic pathways.
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(4-methoxyphenyl)pyrazine is characterized by the following features:
- A planar pyrazine ring.
- The chlorine atom attached to one of the nitrogen atoms.
- The 4-methoxyphenyl group attached to the other nitrogen atom.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as:
- Substitution Reactions : The chlorine atom can undergo substitution reactions with nucleophiles.
- Arylation Reactions : The methoxyphenyl group can participate in arylation reactions.
- Cyclization Reactions : The pyrazine ring can undergo cyclization reactions to form fused heterocyclic compounds.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Melting Point : Not specified
- Solubility : Soluble in organic solvents
- Appearance : Colorless to pale yellow crystals
Scientific Research Applications
Applications in Photophysical Research
Chromophore Development :2-Chloro-6-(4-methoxyphenyl)pyrazine has been utilized in the synthesis and analysis of a series of pyrazine-based chromophores. These chromophores, involving electron-donating groups connected to the pyrazine core through π-conjugated systems, exhibit significant optical absorption and emission properties. The research particularly highlights the chromophores' strong emission solvatochromism, indicating a highly polar emitting state associated with intramolecular charge transfer, a crucial aspect for photophysical applications (Hoffert et al., 2017).
Role in Antimicrobial Research
Antimicrobial Activity :Compounds derived from 2-Chloro-6-(4-methoxyphenyl)pyrazine have shown promising results in antimicrobial evaluations. Specifically, arylsulfanylpyrazinecarboxylic acid derivatives exhibited noteworthy antifungal and antituberculotic activities, with several compounds significantly inhibiting the growth of virulent Mycobacterium tuberculosis strains. The study provided a detailed analysis of the structure-activity relationship, enhancing our understanding of the chemical structure's impact on biological activity (Jampílek et al., 2007).
Applications in Organic Synthesis
Synthesis of Pyrazoline Derivatives :The chemical is integral in synthesizing various pyrazoline derivatives, exhibiting significant biological activities. For instance, certain derivatives have shown notable antidepressant activities, determined through behavioral tests on animal models. This points towards the potential therapeutic applications of these compounds in treating depression and related disorders (Palaska et al., 2001).
Safety And Hazards
- Hazard Statements : The compound may cause skin and eye irritation. It is harmful if swallowed and poses aquatic hazards.
- Storage : Store in a cool, dry place away from direct sunlight.
- Safety Precautions : Handle with care, wear appropriate protective equipment, and avoid inhalation or skin contact.
Future Directions
Future research should focus on:
- Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anticancer) of 2-Chloro-6-(4-methoxyphenyl)pyrazine.
- Synthetic Optimization : Develop efficient synthetic routes for large-scale production.
- Structure-Activity Relationships : Explore modifications to enhance its properties.
Please note that the available data on this compound is limited, and further scientific investigations are necessary to fully understand its properties and applications123.
properties
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-13-7-11(12)14-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHSTPWIJRBMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458353 | |
Record name | 2-chloro-6-(4-methoxyphenyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-methoxyphenyl)pyrazine | |
CAS RN |
850221-79-3 | |
Record name | 2-chloro-6-(4-methoxyphenyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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